molecular formula C22H17N3O5S B2511668 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide CAS No. 886906-73-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide

Cat. No.: B2511668
CAS No.: 886906-73-6
M. Wt: 435.45
InChI Key: HTODXPDWLYGUMO-UHFFFAOYSA-N
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Description

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . This compound is presented for research purposes to investigate its potential pharmacological properties. The molecular architecture integrates a 3-phenoxybenzamide moiety linked to a 3-(methylsulfonyl)phenyl-substituted 1,3,4-oxadiazole ring. The methylsulfonyl group is a key structural feature that can influence electronic properties and contribute to target binding affinity, while the phenoxybenzamide component is associated with diverse biological interactions. Compounds within this structural class have demonstrated significant promise in scientific research, particularly as novel antibacterial agents. Related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown potent activity against multidrug-resistant bacterial pathogens, including Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, and against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the 1,3,4-oxadiazole scaffold is widely investigated in oncology research, with various derivatives exhibiting mechanistically diverse antiproliferative effects through inhibition of critical cancer biological targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific mechanism of action for this compound is subject to ongoing research, but its structural features suggest potential for interaction with multiple enzymatic targets involved in cell proliferation and bacterial growth. Researchers utilize this compound in biochemical assays, mechanism-of-action studies, and structure-activity relationship (SAR) investigations to explore its therapeutic potential and optimize its pharmacological profile. This product is intended for research purposes only in laboratory settings. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-31(27,28)19-12-6-8-16(14-19)21-24-25-22(30-21)23-20(26)15-7-5-11-18(13-15)29-17-9-3-2-4-10-17/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTODXPDWLYGUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative. The phenyl and phenoxy substituents are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its 1,3,4-oxadiazole backbone with several derivatives, but key substitutions dictate differences in physicochemical and biological behavior. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents on Oxadiazole Benzamide Substituents Molecular Formula Molecular Weight Key Features
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (Target Compound) 3-(Methylsulfonyl)phenyl 3-Phenoxy C22H17N3O5S 451.46* Sulfonyl group enhances polarity
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 3-(Methylsulfonyl)phenyl 4-(Piperidin-1-ylsulfonyl) C21H22N4O6S2 490.6 Dual sulfonyl groups; higher molecular weight
3,4,5-Triethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 3-(Methylsulfonyl)phenyl 3,4,5-Triethoxy C22H25N3O7S 475.5 Ethoxy groups improve lipophilicity
N-(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide 3-Hydroxyquinoxalin-2-yl 3,5-Bis(trifluoromethyl) C18H10F6N4O2S 486.5 Thiadiazole core; CF3 groups enhance metabolic stability

*Calculated based on molecular formula.

Key Observations:
  • Sulfonyl vs. Alkoxy Groups: The target compound’s 3-phenoxy group contrasts with the 4-(piperidin-1-ylsulfonyl) group in , which introduces a bulkier, more polar substituent. This may reduce membrane permeability compared to the triethoxy analog in , where ethoxy groups enhance lipophilicity.
  • Trifluoromethyl Effects : The bis(trifluoromethyl)benzamide in highlights how CF3 groups improve metabolic stability and electron-withdrawing capacity, a feature absent in the target compound.

Spectroscopic and Analytical Data

While the target compound lacks explicit spectral data in the evidence, analogs provide insights:

  • NMR Profiles : The thiadiazole derivative in exhibits distinct aromatic proton shifts (e.g., 7.44–8.09 ppm in 1H NMR), suggesting similar benzamide derivatives require high-resolution NMR to resolve complex splitting patterns.
  • Mass Spectrometry : The ESI-MS of (m/z 486.5 for [M+H]+) aligns with expected molecular weights for this class, implying the target compound would similarly ionize well in ESI-MS workflows.

Biological Activity

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives, characterized by the presence of the oxadiazole ring, which is known for its stability and reactivity. The methylsulfonyl group enhances its biological activity by influencing its interaction with biological targets.

PropertyDetails
Molecular Formula C17H16N4O4S2
Molecular Weight 400.43 g/mol
CAS Number 886928-95-6
IUPAC Name This compound

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes and proteins:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases such as Polo-like kinase 4 (PLK4), which plays a crucial role in cell cycle regulation and mitosis. This inhibition can lead to cell cycle arrest in the S/G2 phase, affecting cellular proliferation and survival .
  • Protein Binding : It binds to certain proteins, altering their conformation and function. This interaction can modulate signaling pathways critical for various cellular processes.

Antimicrobial and Anti-inflammatory Effects

The compound exhibits promising antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Studies have demonstrated that it possesses activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating its potential application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Modulation : By inhibiting PLK4, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells .
  • Signal Transduction Pathways : The alteration of protein conformation affects downstream signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability compared to control groups .
  • Animal Models : In vivo experiments demonstrated that administration of this compound led to reduced tumor growth in xenograft models of cancer, supporting its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step routes starting with the formation of the 1,3,4-oxadiazole ring. Key steps include:

  • Cyclization : Hydrazide precursors react with carbon disulfide or phosphoryl chloride (POCl₃) under reflux to form the oxadiazole core .
  • Coupling Reactions : Amide bond formation between the oxadiazole intermediate and substituted benzamide derivatives, often using coupling agents like EDCI/HOBt in anhydrous solvents .
  • Functionalization : Introduction of the methylsulfonyl group via sulfonation followed by oxidation, or direct substitution using methanesulfonyl chloride .
    Example Protocol : A 3-step synthesis reported yields ~65% purity via TLC-monitored reactions and recrystallization .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Critical parameters include:

  • Temperature Control : Oxadiazole formation requires precise reflux conditions (e.g., 90°C for 3 hours in POCl₃) to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance coupling efficiency, while ethyl acetate/water mixtures improve post-reaction purification .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMSO/water) achieves >95% purity .
    Data Insight : Suboptimal solvent choice (e.g., THF) reduced yields by 20% in analogous compounds due to poor intermediate solubility .

Basic: What biological activities are associated with this compound?

Reported activities include:

  • Enzyme Inhibition : Potent inhibition of carbonic anhydrase II (hCA II, IC₅₀ = 0.87 μM) via sulfonamide-oxadiazole interactions .
  • Antimicrobial Effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .
  • Anticancer Potential : Moderate cytotoxicity (IC₅₀ = 12.5 μM) in HepG2 cells, linked to apoptosis induction .

Advanced: How do computational methods elucidate its interaction with biological targets?

  • Molecular Docking : Studies using AutoDock Vina reveal strong binding to hCA II (PDB ID: 5NY3) via hydrogen bonds with Thr199/Glu106 and hydrophobic interactions with the methylsulfonyl group .
  • MD Simulations : 100-ns simulations show stable binding conformations, with RMSD < 2 Å, confirming target engagement .
    Contradiction Note : Some analogs show conflicting activity trends (e.g., methylsulfonyl vs. trifluoromethyl groups), suggesting target-specific SAR nuances .

Basic: What analytical techniques confirm its structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR verify substituent positions (e.g., methylsulfonyl proton absence confirms successful oxidation) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 438.1 m/z) matches theoretical molecular weight .
  • HPLC : Retention time consistency (e.g., 12.3 min on C18 column) ensures >98% purity .

Advanced: How do structural modifications impact bioactivity?

Modification Effect on Activity Reference
Replacement of methylsulfonyl with benzoyl↓ hCA II inhibition (IC₅₀ = 5.2 μM)
Addition of morpholinosulfonyl↑ Antimicrobial potency (MIC = 4 µg/mL)
Substitution of phenoxy with trifluoromethylEnhanced cytotoxicity (IC₅₀ = 6.8 μM)

Mechanistic Insight : The methylsulfonyl group enhances electronegativity, improving target binding, while bulkier substituents (e.g., morpholinosulfonyl) may sterically hinder enzyme access .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies?

  • Systematic Analog Screening : Compare methylsulfonyl-containing analogs with other electron-withdrawing groups (e.g., nitro, carbonyl) to isolate electronic vs. steric effects .
  • Targeted Mutagenesis : Engineer hCA II variants (e.g., Thr199Ala) to validate binding interactions observed in docking studies .
  • Meta-Analysis : Cross-reference bioactivity data from diverse assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases .

Basic: What are key structural analogs and their distinguishing features?

Analog Key Structural Difference Bioactivity
4-Benzoyl-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamideBenzoyl vs. phenoxy groupReduced hCA II inhibition
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamideChlorothiophene substitutionEnhanced antimicrobial activity

Advanced: What methodologies validate target engagement in cellular assays?

  • Fluorescence Polarization : Measure displacement of fluorescent probes (e.g., dansylamide) from hCA II to calculate binding constants .
  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cells to confirm mechanistic pathways .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔG, ΔH) for enzyme-inhibitor interactions .

Basic: What are the critical storage and handling considerations?

  • Stability : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the oxadiazole ring .
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation of sulfur-containing moieties .

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